![molecular formula C9H5F5N2 B1601116 2-(Pentafluoroethyl)-1H-benzimidazole CAS No. 383-08-4](/img/structure/B1601116.png)
2-(Pentafluoroethyl)-1H-benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “2-(Pentafluoroethyl)” indicates that a pentafluoroethyl group is attached to the benzimidazole at the 2-position .
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions. For instance, the synthesis of pentafluoroethyl 2,2,2-trifluoroethyl ether involves strategies utilizing the reactivity of fluorinated phenyl groups and alkenyl ethers.Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly alter the electronic distribution within the molecule. This can lead to unique reactivity patterns.Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, including pyrolysis and thermolysis, which can lead to the formation of different fluorinated products.Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often determined by the presence and arrangement of fluorine atoms. For example, the critical properties of binary mixtures of fluorinated ethers have been measured, showing the influence of fluorine on properties such as temperature, pressure, and density .Scientific Research Applications
Corrosion Inhibition
Benzimidazole: derivatives, including 2-(Pentafluoroethyl)-1H-benzimidazole, have been identified as effective corrosion inhibitors . They are particularly useful in protecting metals and alloys in aggressive corrosive environments, such as acidic or basic media. The presence of the benzimidazole moiety contributes to the formation of a protective film on the metal surface, reducing the rate of corrosion.
Pharmacological Applications
The benzimidazole core is a significant structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas . 2-(Pentafluoroethyl)-1H-benzimidazole could potentially be explored for its antimicrobial , anticancer , or antiviral properties, given the biological activity associated with benzimidazole compounds.
Environmental Impact and Remediation
Compounds with perfluoroalkyl groups, such as 2-(Pentafluoroethyl)-1H-benzimidazole, are under scrutiny for their environmental persistence and bioaccumulation . Research into these compounds often focuses on understanding their environmental impact and developing methods for their remediation from contaminated sites.
Analytical Chemistry
In analytical chemistry, PFAS compounds, which include fluorinated benzimidazoles, are challenging to analyze due to their diversity and persistence . 2-(Pentafluoroethyl)-1H-benzimidazole could be used as a standard or reference compound in developing new analytical methods for detecting similar structures.
Green Chemistry
The synthesis and application of benzimidazole derivatives are being re-evaluated under the principles of green chemistry . Research might focus on synthesizing 2-(Pentafluoroethyl)-1H-benzimidazole using environmentally benign methods and assessing its utility in sustainable processes.
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5N2/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUDGYTAUTZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508893 | |
Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoroethyl)-1H-benzimidazole | |
CAS RN |
383-08-4 | |
Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pentafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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